1-cyclohexyl-2-hydroxypropan-1-one
Overview
Description
1-cyclohexyl-2-hydroxypropan-1-one is an organic compound with the molecular formula C9H16O2 It is a ketone derivative, characterized by the presence of a cyclohexyl group attached to the carbonyl carbon and a hydroxyl group on the second carbon of the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-cyclohexyl-2-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl formate, followed by hydrolysis to yield the desired product. Another method involves the oxidation of 1-cyclohexyl-2-propanol using oxidizing agents such as chromium trioxide or potassium permanganate.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclohexylideneacetone. This process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon or nickel.
Chemical Reactions Analysis
Types of Reactions: 1-cyclohexyl-2-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: Cyclohexylacetone or cyclohexylacetic acid.
Reduction: 1-cyclohexyl-2-propanol.
Substitution: Cyclohexyl halides or alkyl derivatives.
Scientific Research Applications
1-cyclohexyl-2-hydroxypropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-2-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The carbonyl group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Cyclohexylacetone: Similar in structure but lacks the hydroxyl group.
1-cyclohexyl-2-propanol: Similar but has an alcohol group instead of a ketone.
Cyclohexylideneacetone: Similar but has a double bond in the carbon chain.
Uniqueness: 1-cyclohexyl-2-hydroxypropan-1-one is unique due to the presence of both a hydroxyl and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-cyclohexyl-2-hydroxypropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(10)9(11)8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLMBNLBZVIGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454174 | |
Record name | 1-Propanone, 1-cyclohexyl-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198057-56-6 | |
Record name | 1-Propanone, 1-cyclohexyl-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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